Cas no 886363-14-0 (3'-Acetyl-biphenyl-4-acetic Acid)

3'-Acetyl-biphenyl-4-acetic Acid is a biphenyl derivative featuring an acetyl group at the 3' position and an acetic acid moiety at the 4 position. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. Its structural versatility allows for further functionalization, making it valuable for constructing more complex molecular frameworks. The presence of both acetyl and carboxylic acid groups enhances its reactivity in condensation, esterification, and other key transformations. High purity and well-defined chemical properties ensure consistent performance in synthetic applications. Suitable for research and industrial-scale processes requiring precise molecular modifications.
3'-Acetyl-biphenyl-4-acetic Acid structure
886363-14-0 structure
商品名:3'-Acetyl-biphenyl-4-acetic Acid
CAS番号:886363-14-0
MF:C16H14O3
メガワット:254.28056
MDL:MFCD03839961
CID:712170

3'-Acetyl-biphenyl-4-acetic Acid 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-4-aceticacid, 3'-acetyl-
    • 4-Biphenyl-3'-acetyl-acetic acid
    • 3'-Acetyl-biphenyl-4-acetic Acid
    • MDL: MFCD03839961
    • インチ: InChI=1S/C16H14O3/c1-11(17)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19)
    • InChIKey: IZTACOSBQBHGOT-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=CC(=CC=C1)C2=CC=C(C=C2)CC(=O)O

計算された属性

  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • 互変異性体の数: 2

3'-Acetyl-biphenyl-4-acetic Acid セキュリティ情報

3'-Acetyl-biphenyl-4-acetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019129011-1g
(3'-Acetyl-biphenyl-4-yl)-acetic acid
886363-14-0 95%
1g
$462.00 2023-08-31
AstaTech
81024-0.25/G
4-BIPHENYL-3'-ACETYL-ACETIC ACID
886363-14-0 97%
0.25g
$188 2023-09-16
AstaTech
81024-5/G
4-BIPHENYL-3'-ACETYL-ACETIC ACID
886363-14-0 97%
5g
$1648 2023-09-16
abcr
AB169707-1 g
4-Biphenyl-3'-acetyl-acetic acid; 97%
886363-14-0
1g
€799.90 2023-05-07
Alichem
A019129011-5g
(3'-Acetyl-biphenyl-4-yl)-acetic acid
886363-14-0 95%
5g
$1632.40 2023-08-31
TRC
A177788-50mg
3'-Acetyl-biphenyl-4-acetic Acid
886363-14-0
50mg
$ 135.00 2022-06-08
abcr
AB169707-1g
4-Biphenyl-3'-acetyl-acetic acid, 97%; .
886363-14-0 97%
1g
€821.80 2025-03-19
1PlusChem
1P004A2T-1g
[1,1'-Biphenyl]-4-aceticacid, 3'-acetyl-
886363-14-0 97%
1g
$497.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242278-1g
2-(3'-Acetyl-[1,1'-biphenyl]-4-yl)aceticacid
886363-14-0 97%
1g
¥3391.00 2024-04-26
abcr
AB169707-250mg
4-Biphenyl-3'-acetyl-acetic acid, 97%; .
886363-14-0 97%
250mg
€322.30 2025-03-19

3'-Acetyl-biphenyl-4-acetic Acid 関連文献

3'-Acetyl-biphenyl-4-acetic Acidに関する追加情報

Professional Introduction to 3'-Acetyl-biphenyl-4-acetic Acid (CAS No. 886363-14-0)

3'-Acetyl-biphenyl-4-acetic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 886363-14-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring an acetylated biphenyl core with a carboxylic acid substituent at the para position relative to the acetyl group, exhibits a unique structural framework that makes it a valuable intermediate in the development of novel therapeutic agents.

The biphenyl scaffold is a well-documented motif in medicinal chemistry, known for its ability to contribute to molecular rigidity and interact favorably with biological targets such as enzymes and receptors. The introduction of an acetyl group at the 3'-position and a carboxylic acid at the 4'-position further modulates the electronic and steric properties of the molecule, potentially enhancing its binding affinity and metabolic stability. This structural configuration has prompted extensive exploration in academic and industrial research settings.

In recent years, 3'-Acetyl-biphenyl-4-acetic Acid has been investigated for its potential applications in the synthesis of bioactive molecules. Specifically, its derivatives have been explored as inhibitors of various enzymatic targets implicated in inflammatory and metabolic disorders. Preliminary studies suggest that modifications to the biphenyl core can yield compounds with improved pharmacokinetic profiles, including enhanced solubility and reduced toxicity. These findings align with the broader trend in drug discovery toward rational design based on structural optimization.

The carboxylic acid functionality of 3'-Acetyl-biphenyl-4-acetic Acid (CAS No. 886363-14-0) also facilitates further chemical transformations, such as esterification or amidation, which are commonly employed to diversify the chemical library for high-throughput screening. This versatility makes it a valuable building block for medicinal chemists seeking to develop novel scaffolds with tailored biological activities. Moreover, the acetyl group can serve as a handle for derivatization via cross-coupling reactions, enabling the introduction of additional functional moieties at specific positions on the biphenyl ring.

Advances in computational chemistry have further accelerated the exploration of 3'-Acetyl-biphenyl-4-acetic Acid derivatives. Molecular modeling studies have been instrumental in predicting binding modes and optimizing lead compounds for target engagement. These computational approaches, combined with experimental validation, have revealed promising candidates for further development. For instance, virtual screening has identified analogs of this compound that exhibit potent activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.

The synthesis of 3'-Acetyl-biphenyl-4-acetic Acid itself presents an interesting challenge due to its rigid aromatic structure. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent methodological advancements have streamlined these processes, making it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been particularly effective in constructing the desired biphenyl framework efficiently.

From a biological perspective, the biphenyl moiety is known to interact with heme-containing proteins, which play crucial roles in various physiological processes. The acetylated derivative may modulate these interactions by altering electron density distribution across the aromatic system. This has led to investigations into its potential as an antimalarial agent or an antimicrobial agent, given the importance of heme metabolism in these diseases. Additionally, its structural similarity to known pharmacophores has prompted exploration in oncology research, where biphenyl derivatives are being tested for their ability to inhibit kinases and other cancer-related enzymes.

The role of 3'-Acetyl-biphenyl-4-acetic Acid (CAS No. 886363-14-0) in drug discovery is not limited to small-molecule inhibitors; it also serves as a precursor for peptidomimetics and other biologically active peptides. By incorporating this scaffold into larger molecules, researchers aim to leverage its favorable physicochemical properties while introducing specific functionalities that enhance target specificity. This approach has shown promise in developing next-generation therapeutics that combine multiple modes of action.

Regulatory considerations also play a significant role in the development of compounds like 3'-Acetyl-biphenyl-4-acetic Acid. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological assessments are essential steps before any therapeutic application can be considered viable. Collaborative efforts between academia and industry have facilitated these processes by sharing knowledge and resources, thereby expediting the transition from bench research to clinical trials.

In conclusion,3'-Acetyl-biphenyl-4-acetic Acid represents a compelling subject of study due to its structural versatility and potential therapeutic applications. Its unique biphenyl core combined with functional groups such as acetyl and carboxylic acid positions it as a key intermediate in synthetic chemistry and drug development. As research continues to uncover new biological targets and synthetic methodologies,3'-Acetyl-biphenyl-4-acetic Acid (CAS No. 886363-14-0) is likely to remain at the forefront of pharmaceutical innovation.

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